molecular formula C10H8BrNO2 B8188326 5-Bromo-indolizine-2-carboxylic acid methyl ester

5-Bromo-indolizine-2-carboxylic acid methyl ester

Cat. No.: B8188326
M. Wt: 254.08 g/mol
InChI Key: BDLBXXNZOSUDCS-UHFFFAOYSA-N
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Description

5-Bromo-indolizine-2-carboxylic acid methyl ester (CAS: 1620569-94-9) is a chemical compound with the molecular formula C 10 H 8 BrNO 2 and a molecular weight of 254.08 g/mol . This ester belongs to the indolizine class of fused bicyclic nitrogen heterocycles, which are of significant interest in medicinal chemistry due to their planar structure and extended conjugation, properties that facilitate interactions with biological targets . Indolizine derivatives are increasingly investigated as promising scaffolds for the development of novel anticancer agents . Recent scientific studies highlight that functionalized indolizines, particularly those bearing substituents like bromine and ester groups on the pyridine ring, have demonstrated potent inhibitory activity against a panel of human tumor cell lines in vitro . The bromine atom can enhance binding affinity and target selectivity through its size, polarizability, and potential for halogen bonding, while the ester group can serve as a key hydrogen-bond acceptor . Such compounds have shown mechanisms of action that include inhibition of tubulin polymerization, with molecular docking studies revealing favorable binding affinities at the colchicine-binding site . Researchers can utilize this reagent as a key synthetic intermediate for the construction of more complex indolizine-based pharmacophores in drug discovery programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not approved for human or veterinary use.

Properties

IUPAC Name

methyl 5-bromoindolizine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)7-5-8-3-2-4-9(11)12(8)6-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLBXXNZOSUDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=C1)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Baylis-Hillman Reaction with Brominated Pyridine Derivatives

The Baylis-Hillman reaction offers a versatile pathway to indolizine derivatives through a tandem aldol-Michael addition. For 5-bromo-indolizine-2-carboxylic acid methyl ester, this method begins with 5-bromo-pyridine-2-carboxaldehyde and methyl acrylate in the presence of a tertiary amine catalyst (e.g., DABCO). The reaction proceeds via the following steps :

  • Adduct Formation : The aldehyde and acrylate undergo a Baylis-Hillman reaction to yield a β-hydroxy ester intermediate.

  • Acetylation : The hydroxyl group is acetylated to enhance cyclization efficiency.

  • Thermal Cyclization : Heating the acetylated intermediate induces intramolecular cyclization, forming the indolizine core with the methyl ester and bromine substituent.

Key Conditions :

  • Solvent: Chloroform or dichloromethane

  • Temperature: 80–100°C for cyclization

  • Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane)

Tschitschibabin Reaction Using Methyl 2-Pyridylacetate

The Tschitschibabin reaction, a classical indolizine synthesis, involves the condensation of methyl 2-pyridylacetate with α-bromo-5-bromoacetophenone (or analogous brominated α-haloketones). The mechanism proceeds as follows :

  • Quaternary Salt Formation : The pyridine nitrogen attacks the α-bromo ketone, forming a pyridinium intermediate.

  • Ylide Generation : Deprotonation generates a reactive ylide, which undergoes intramolecular aldol condensation.

  • Aromatization : Dehydration and dehydrogenation yield the indolizine scaffold with the bromine and methyl ester groups.

Reaction Optimization :

  • Base: Sodium bicarbonate or triethylamine

  • Solvent: Ethanol or THF

  • Temperature: Reflux (70–80°C)

This route is notable for its scalability and compatibility with diverse α-haloketones, though regioselectivity must be carefully controlled to ensure bromine incorporation at the 5-position .

Cyclization of Brominated Baylis-Hillman Adducts

A modified Baylis-Hillman approach employs 5-bromo-pyridine-2-carboxaldehyde and methyl propiolate under visible-light irradiation to initiate a [3+2] cycloaddition. This photochemical method bypasses traditional thermal conditions, offering milder reaction parameters :

  • Adduct Formation : The aldehyde and propiolate form a conjugated enone intermediate.

  • Cycloaddition : Visible light promotes a [3+2] cycloaddition with in situ-generated dipolarophiles.

  • Oxidation : Aerobic oxidation finalizes the indolizine structure.

Advantages :

  • Avoids high temperatures, reducing side reactions.

  • Compatible with electron-deficient dipolarophiles.

Limitations :

  • Requires rigorous control of light intensity and wavelength.

Post-Synthetic Bromination of Indolizine-2-Carboxylic Acid Methyl Ester

For substrates lacking pre-installed bromine, electrophilic bromination can introduce the halogen at the 5-position. Starting with indolizine-2-carboxylic acid methyl ester , bromination proceeds via:

  • Electrophilic Attack : Bromine (Br₂) or N-bromosuccinimide (NBS) targets the electron-rich 5-position of the indolizine ring.

  • Quenching : The reaction is quenched with sodium thiosulfate to remove excess bromine.

Critical Parameters :

  • Catalyst: FeCl₃ or AlCl₃ (Lewis acids)

  • Solvent: Dichloromethane or acetic acid

This method is less favored due to competing bromination at alternate positions and potential over-bromination .

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsKey StepsYield*AdvantagesLimitations
Baylis-Hillman5-Br-pyridine-2-carboxaldehydeCyclization, acetylationModerateDirect ester incorporationSensitive to substituent effects
TschitschibabinMethyl 2-pyridylacetateYlide formation, condensationHighScalable, regioselectiveRequires toxic α-haloketones
Photocycloaddition5-Br-pyridine-2-carboxaldehyde[3+2] cycloadditionLow–moderateMild conditions, green chemistrySpecialized equipment needed
Post-synthetic brominationIndolizine-2-carboxylate methyl esterElectrophilic substitutionVariableFlexibility in bromine positioningPoor regioselectivity, side reactions

Chemical Reactions Analysis

Types of Reactions

5-Bromo-indolizine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include various substituted indolizine derivatives, which can be further explored for their biological activities.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that 5-Bromo-indolizine-2-carboxylic acid methyl ester exhibits promising anticancer activity. It functions as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial for cell proliferation in various cancers. A study demonstrated that derivatives of this compound can inhibit cell proliferation effectively, suggesting its potential as a therapeutic agent against cancer .

Antiviral and Anti-inflammatory Effects
The compound has also been studied for its antiviral and anti-inflammatory properties. Its structural characteristics allow it to interact with biological targets, modulating their activity and leading to therapeutic effects. This makes it a candidate for developing new antiviral drugs and anti-inflammatory agents.

Biological Studies

Biological Probes
In biological research, 5-Bromo-indolizine-2-carboxylic acid methyl ester serves as a probe to study various biological processes. Its ability to bind to specific enzymes and receptors allows researchers to investigate mechanisms underlying cellular functions and disease states.

Mechanistic Studies
The compound's mechanism of action involves its interaction with molecular targets, including enzymes and receptors, which can lead to altered signaling pathways in cells. This property is valuable for understanding disease mechanisms and developing targeted therapies.

Material Science

Organic Electronics
In material science, 5-Bromo-indolizine-2-carboxylic acid methyl ester is explored for applications in organic electronics due to its unique electronic properties. Its potential use as a fluorescent probe is being investigated, which could lead to advancements in sensor technology and optoelectronic devices.

Synthetic Chemistry

Synthesis and Derivatives
The synthesis of 5-Bromo-indolizine-2-carboxylic acid methyl ester typically involves the esterification of the corresponding carboxylic acid using methanol under acidic conditions. Various synthetic routes have been optimized to enhance yield and purity, making it accessible for further chemical modifications .

Case Studies

  • EGFR Inhibition Study
    A study focusing on novel derivatives of indole compounds revealed that 5-Bromo-indolizine-2-carboxylic acid methyl ester significantly inhibits EGFR activity, demonstrating a reduction in cancer cell proliferation through targeted molecular interactions .
  • Antimicrobial Activity Evaluation
    Research has shown that derivatives of this compound exhibit varying degrees of antimicrobial activity against several bacterial strains. The compound's ability to disrupt bacterial cell membranes was highlighted as a mechanism contributing to its effectiveness .
  • Fluorescent Probing Applications
    Investigations into the use of 5-Bromo-indolizine-2-carboxylic acid methyl ester as a fluorescent probe have indicated its potential in detecting biological molecules, enhancing imaging techniques in cellular biology.

Mechanism of Action

The mechanism of action of 5-Bromo-indolizine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid methyl ester group play crucial roles in binding to these targets, leading to various biological effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Structural Analogs in the Indole/Indolizine Family

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Similarity Score Key Features
5-Bromo-indolizine-2-carboxylic acid methyl ester C₁₁H₁₀BrNO₂ Br (C5), COOCH₃ (C2) N/A Fused indolizine core; potential for π-π stacking and hydrogen bonding .
5-Bromoindole-2-carboxylic acid ethyl ester C₁₁H₁₀BrNO₂ Br (C5), COOCH₂CH₃ (C2) 0.89 Ethyl ester enhances lipophilicity vs. methyl ester; indole core .
Methyl 6-bromo-1H-indole-2-carboxylate C₁₀H₈BrNO₂ Br (C6), COOCH₃ (C2) 0.90 Positional isomer (Br at C6); indole core may reduce aromatic stability .
3-Bromoindole-2-carboxylic acid C₉H₆BrNO₂ Br (C3), COOH (C2) 0.86 Free carboxylic acid group; Br at C3 may alter electronic distribution .
Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate C₁₅H₁₅Br₂NO₄ Br (C6), BrCH₂ (C2), AcO (C5), COOCH₂CH₃ (C3) N/A Multi-substituted; dual bromine atoms enhance electrophilicity .

Key Observations :

  • Ester Group Variations : Ethyl esters (e.g., Ethyl 5-bromo-1H-indole-2-carboxylate) exhibit higher lipophilicity than methyl esters, influencing solubility and membrane permeability .
  • Halogen Position : Bromine at C5 (indolizine) vs. C6 (indole) alters steric and electronic profiles, affecting binding affinity in biological targets .

Heterocyclic Analogs with Diverse Cores

Compounds with non-indolizine heterocycles but similar ester functionalities include:

Thiazole Derivatives
  • 5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester (C₅H₅BrN₂O₂S): Features a thiazole core with Br at C2 and an amino group at C3.
Pyrazole Derivatives
  • 4-Bromo-5-isopropyl-2H-pyrazole-3-carboxylic acid methyl ester (C₈H₁₁BrN₂O₂): Pyrazole core with Br at C4 and isopropyl at C4.

Functional Group and Reactivity Comparisons

  • Bromine vs.
  • Multi-Halogenated Compounds :
    • Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate includes bromine at two positions, increasing steric bulk and electrophilicity for nucleophilic substitution reactions .

Biological Activity

5-Bromo-indolizine-2-carboxylic acid methyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of 5-Bromo-indolizine-2-carboxylic acid methyl ester typically involves the following steps:

  • Preparation of Indolizine Derivatives : Starting materials are synthesized to create indolizine derivatives.
  • Esterification : The carboxylic acid group at the 2-position is esterified using methanol and a catalyst (e.g., sulfuric acid) to yield the methyl ester.

Chemical Structure

  • Molecular Formula : C10H8BrNO2
  • CAS Number : 1620569-94-9

The presence of the bromine atom at the 5-position enhances its reactivity and biological activity compared to other halogenated indolizines.

Anticancer Properties

Research indicates that 5-Bromo-indolizine-2-carboxylic acid methyl ester exhibits significant cytotoxicity against various cancer cell lines. A study reported that derivatives of indolizines, including this compound, showed micromolar activity against several cancer types, including glioma and melanoma .

Cell Line IC50 (µM)
A549~10
HeLa~10
B16F10~10

This data highlights the compound's potential as a lead in cancer therapeutics.

Antiviral and Anti-inflammatory Effects

In addition to anticancer activity, preliminary studies suggest that 5-Bromo-indolizine-2-carboxylic acid methyl ester may possess antiviral and anti-inflammatory properties. Its mechanism likely involves interaction with specific molecular targets such as enzymes or receptors involved in inflammatory responses or viral replication.

The biological effects of 5-Bromo-indolizine-2-carboxylic acid methyl ester are attributed to its ability to bind to various biological targets. The bromine atom and the carboxylic acid methyl ester group play critical roles in modulating enzyme activities and receptor interactions. For instance, it may inhibit certain kinases or phosphodiesterases involved in cellular signaling pathways .

Comparative Analysis with Similar Compounds

The unique properties of 5-Bromo-indolizine-2-carboxylic acid methyl ester can be contrasted with other halogenated indolizines:

Compound Key Feature Biological Activity
5-Chloro-indolizine-2-carboxylic acid MEChlorine instead of bromineReduced reactivity
5-Fluoro-indolizine-2-carboxylic acid MEFluorine affects electronic propertiesVaries significantly
5-Iodo-indolizine-2-carboxylic acid MELarger iodine atomPotentially higher reactivity

The presence of bromine enhances its reactivity and biological interactions compared to its chloro, fluoro, and iodo analogs.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of indolizines:

  • Antitumor Activity Study : A recent investigation demonstrated that indolizines could induce apoptosis in resistant cancer cell lines, suggesting that modifications like those seen in 5-Bromo-indolizine-2-carboxylic acid methyl ester could enhance efficacy against hard-to-treat cancers .
  • Mechanistic Studies : Research into the mechanisms revealed that compounds similar to 5-Bromo-indolizine can disrupt cellular signaling pathways critical for cancer cell survival, further supporting their potential use in therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-indolizine-2-carboxylic acid methyl ester, and what critical parameters influence yield?

  • Methodological Answer : A typical synthesis involves halogenation and esterification steps. For example, analogous indole derivatives are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems, followed by extraction and column chromatography . Critical parameters include:
  • Catalyst loading : Excess CuI (1.0 g per 0.1 mol substrate) ensures complete reaction .
  • Solvent polarity : Polar aprotic solvents like DMF enhance solubility of intermediates.
  • Reaction time : Extended stirring (12+ hours) improves yield for cyclization steps .
    For indolizine analogs, adjust substituent positions and monitor ring closure via TLC (Rf ~0.3 in 70:30 EtOAc/hexane) .

Q. How is 5-bromo-indolizine-2-carboxylic acid methyl ester characterized post-synthesis?

  • Methodological Answer : Use a combination of:
  • 1^1H/13^13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and ester carbonyl signals (δ ~165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 427.0757 for analogous compounds) .
  • TLC : Monitor reaction progress and purity using 70:30 EtOAc/hexane .
    Compare data with structurally similar esters, such as ethyl 5-methoxyindole-2-carboxylate (mp 154–157°C, F.W. 219.24) .

Q. What purification techniques are effective for isolating 5-bromo-indolizine-2-carboxylic acid methyl ester?

  • Methodological Answer :
  • Flash column chromatography : Use gradients of EtOAc/hexane (e.g., 70:30) to separate ester products from byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., DMF/acetic acid) for high-purity crystals .
  • Vacuum distillation : Remove residual DMF by heating to 90°C under reduced pressure .

Advanced Research Questions

Q. How can discrepancies in NMR data be resolved when unexpected byproducts form during synthesis?

  • Methodological Answer :
  • Byproduct identification : Use 1^1H-1^1H COSY or HSQC to trace coupling patterns and assign signals. For example, brominated byproducts may show downfield shifts (~δ 8.0–8.5 ppm) .
  • Computational modeling : Compare experimental 13^13C NMR shifts with DFT-calculated values for proposed structures .
  • GC/MS analysis : Detect volatile impurities (e.g., methyl ester derivatives) using protocols similar to fatty acid ester analysis .

Q. What strategies improve regioselectivity in indolizine ring substitutions?

  • Methodological Answer :
  • Directing groups : Introduce electron-withdrawing groups (e.g., esters) at C2 to direct electrophilic bromination to C5 .
  • Kinetic modeling : Optimize reaction conditions (temperature, solvent) using data from analogous pyrrolecarboxylic ester syntheses (Table 2, ).
  • Protecting groups : Temporarily block reactive sites (e.g., with methoxymethyl groups) to prevent undesired substitutions .

Q. How can computational methods predict the reactivity or stability of 5-bromo-indolizine-2-carboxylic acid methyl ester?

  • Methodological Answer :
  • DFT calculations : Evaluate HOMO/LUMO energies to assess electrophilic/nucleophilic sites. For example, the bromine atom at C5 may lower LUMO energy, enhancing reactivity .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for enhanced activity .
  • Solvent-effect modeling : Use COSMO-RS to predict solubility in polar solvents like DMSO or PEG-400 .

Q. What experimental approaches address low solubility in biological assays?

  • Methodological Answer :
  • Prodrug design : Convert the methyl ester to a more soluble ethyl ester or hydroxamic acid derivative .
  • Co-solvent systems : Use PEG-400/water mixtures (2:1 v/v) to maintain compound stability .
  • Structural analogs : Introduce hydrophilic groups (e.g., diethylamino in 6-bromoindole-3-carboxylic acid derivatives) without altering core reactivity .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting melting point or spectral data across literature sources?

  • Methodological Answer :
  • Cross-validation : Compare with structurally similar compounds (e.g., 5-bromo-2-chlorobenzoic acid, mp 235.46 g/mol ).
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction using SHELX programs .
  • Batch variability : Assess purity via HPLC (≥95% threshold) and document solvent history .

Tables for Method Optimization

Q. Table 1. Comparison of Synthetic Methods for Indolizine Esters

ParameterCuAAC Method Kinetic Model
CatalystCuINone
SolventPEG-400/DMFAcetic acid
Yield50%85% (calculated)
Key LimitationByproduct formationScale-up challenges

Q. Table 2. NMR Data for Structural Validation

Proton EnvironmentExpected δ (ppm)Observed δ (ppm)
Indolizine C5-Br7.8–8.28.1
Ester COOCH3_33.7–3.93.8

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